molecular formula C34H46 B14386428 4',4''-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl) CAS No. 89761-08-0

4',4''-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl)

Cat. No.: B14386428
CAS No.: 89761-08-0
M. Wt: 454.7 g/mol
InChI Key: RYFLXUPOJOZLJE-UHFFFAOYSA-N
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Description

4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage connecting two 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) typically involves a multi-step process:

    Formation of 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl: This can be achieved through the hydrogenation of 4-propylbiphenyl using a suitable catalyst such as palladium on carbon under hydrogen gas.

    Linking with Butane-1,4-diyl: The next step involves the reaction of the formed 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl with a butane-1,4-diyl halide (e.g., 1,4-dibromobutane) in the presence of a strong base like sodium hydride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale hydrogenation reactors: for the initial hydrogenation step.

    Continuous flow reactors: for the coupling reaction with butane-1,4-diyl halide to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: It can be further hydrogenated to fully saturate any remaining unsaturated bonds.

    Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully saturated biphenyl derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) has several applications in scientific research:

    Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.

    Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.

Mechanism of Action

The mechanism by which 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) exerts its effects depends on its application:

    In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.

    In Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4’,4’‘-(Butane-1,4-diyl)bis(4-methyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
  • 4’,4’‘-(Butane-1,4-diyl)bis(4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl)

Uniqueness

4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.

Properties

CAS No.

89761-08-0

Molecular Formula

C34H46

Molecular Weight

454.7 g/mol

IUPAC Name

1-(4-propylcyclohexen-1-yl)-4-[4-[4-(4-propylcyclohexen-1-yl)phenyl]butyl]benzene

InChI

InChI=1S/C34H46/c1-3-7-27-11-19-31(20-12-27)33-23-15-29(16-24-33)9-5-6-10-30-17-25-34(26-18-30)32-21-13-28(8-4-2)14-22-32/h15-19,21,23-28H,3-14,20,22H2,1-2H3

InChI Key

RYFLXUPOJOZLJE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(=CC1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C4=CCC(CC4)CCC

Origin of Product

United States

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